![molecular formula C21H18F2N2O4 B2605172 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 946227-74-3](/img/structure/B2605172.png)
2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide
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Description
2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18F2N2O4 and its molecular weight is 400.382. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
The study of pharmacokinetics and metabolism is crucial for understanding how compounds are absorbed, distributed, metabolized, and excreted in the human body. For example, researchers investigated the metabolism of paracetamol (acetaminophen), revealing insights into its pharmacokinetic profiles, including absorption rates, metabolic pathways, and excretion patterns (Trettin et al., 2014). Similar methodologies could be applied to study the pharmacokinetics of complex compounds like 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide, providing essential information for its potential therapeutic applications.
Therapeutic Potential and Mechanism of Action
Understanding the therapeutic potential and mechanism of action is pivotal for compounds under consideration for drug development. Research on compounds targeting specific receptors or biochemical pathways can reveal their potential therapeutic applications. For instance, the discovery and characterization of novel orexin receptor antagonists for the treatment of insomnia highlight the importance of targeting specific receptors (Renzulli et al., 2011). Similar research could explore how 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide interacts with biological targets, shedding light on its potential uses in medicine.
Toxicology and Safety Profile
Toxicology studies are essential to ensure the safety of new chemical entities. They assess potential toxic effects and identify safe dosage ranges. For example, the evaluation of the toxicity profile of a new nonsteroid antiandrogen, flutamide, provided valuable information on its safety for clinical use (Katchen & Buxbaum, 1975). Conducting similar toxicological assessments for complex compounds can help ascertain their safety and potential side effects, contributing to the development of safe and effective medications.
Biomarker and Metabolite Analysis
Analyzing biomarkers and metabolites can offer insights into the biological effects of compounds and their metabolic fate. The study of the metabolism and excretion kinetics of lysmeral in humans is an example of how metabolite analysis can provide information on exposure levels and potential health risks (Scherer et al., 2017). Applying these analytical techniques to compounds like 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide could help in understanding their biological impact and guiding the development of diagnostic and therapeutic strategies.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4/c22-15-7-5-14(6-8-15)13-29-20-10-25(16(12-26)9-19(20)27)11-21(28)24-18-4-2-1-3-17(18)23/h1-10,26H,11-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAVBXNACFHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide |
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